molecular formula C14H16N2O B7510581 N-(2-methyl-1H-indol-5-yl)cyclobutanecarboxamide

N-(2-methyl-1H-indol-5-yl)cyclobutanecarboxamide

Numéro de catalogue B7510581
Poids moléculaire: 228.29 g/mol
Clé InChI: UUJNVTCKTRKGOU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(2-methyl-1H-indol-5-yl)cyclobutanecarboxamide, also known as MI-2, is a synthetic compound that has gained significant attention in the field of cancer research due to its potential as a therapeutic agent. MI-2 is a small molecule inhibitor that targets the MDM2-p53 protein-protein interaction, which is a critical pathway in cancer development and progression.

Mécanisme D'action

The mechanism of action of N-(2-methyl-1H-indol-5-yl)cyclobutanecarboxamide involves the inhibition of the MDM2-p53 protein-protein interaction, which is critical for the regulation of the tumor suppressor protein p53. By inhibiting this interaction, N-(2-methyl-1H-indol-5-yl)cyclobutanecarboxamide stabilizes p53 levels and activates its downstream signaling pathways, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(2-methyl-1H-indol-5-yl)cyclobutanecarboxamide has been shown to have several biochemical and physiological effects on cancer cells. It induces cell cycle arrest by upregulating the expression of p21, a cyclin-dependent kinase inhibitor, and downregulating the expression of cyclin D1, a cell cycle regulator. N-(2-methyl-1H-indol-5-yl)cyclobutanecarboxamide also induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway through the upregulation of pro-apoptotic proteins such as Bax and downregulation of anti-apoptotic proteins such as Bcl-2.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of N-(2-methyl-1H-indol-5-yl)cyclobutanecarboxamide is its specificity towards the MDM2-p53 protein-protein interaction, which makes it a potent and selective inhibitor. However, N-(2-methyl-1H-indol-5-yl)cyclobutanecarboxamide has some limitations in lab experiments, such as its low solubility in aqueous solutions, which can affect its bioavailability and efficacy. N-(2-methyl-1H-indol-5-yl)cyclobutanecarboxamide also has a relatively short half-life, which limits its duration of action in vivo.

Orientations Futures

There are several future directions for the research and development of N-(2-methyl-1H-indol-5-yl)cyclobutanecarboxamide as an anticancer agent. One direction is to optimize its pharmacokinetic properties to improve its bioavailability and efficacy in vivo. Another direction is to explore its potential as a combination therapy with other cancer treatments such as immunotherapy and targeted therapy. Additionally, the role of N-(2-methyl-1H-indol-5-yl)cyclobutanecarboxamide in other diseases such as neurodegenerative disorders and viral infections can also be investigated. Overall, N-(2-methyl-1H-indol-5-yl)cyclobutanecarboxamide has shown promising results in preclinical and clinical studies and has the potential to be a valuable therapeutic agent in the fight against cancer.

Méthodes De Synthèse

N-(2-methyl-1H-indol-5-yl)cyclobutanecarboxamide can be synthesized using a multi-step process that involves the reaction of 2-methyl-1H-indole with cyclobutanecarboxylic acid, followed by a series of chemical transformations. The final product is obtained through purification and characterization using various analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.

Applications De Recherche Scientifique

N-(2-methyl-1H-indol-5-yl)cyclobutanecarboxamide has been extensively studied in preclinical and clinical settings for its potential as an anticancer agent. It has shown promising results in inhibiting the growth of various types of cancer cells, including breast, lung, and colon cancer. N-(2-methyl-1H-indol-5-yl)cyclobutanecarboxamide has also been shown to enhance the efficacy of other cancer treatments such as chemotherapy and radiation therapy.

Propriétés

IUPAC Name

N-(2-methyl-1H-indol-5-yl)cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O/c1-9-7-11-8-12(5-6-13(11)15-9)16-14(17)10-3-2-4-10/h5-8,10,15H,2-4H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUJNVTCKTRKGOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=CC(=C2)NC(=O)C3CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methyl-1H-indol-5-yl)cyclobutanecarboxamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.